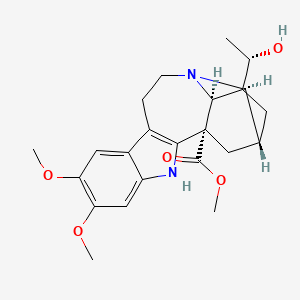

19(S)-Hydroxyconopharyngine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDVEJINCXVEQG-UNJQAPKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135724 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16790-93-5 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

19(S)-Hydroxyconopharyngine chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid. This class of compounds has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by its members, such as ibogaine. This compound is primarily found in plant species of the Apocynaceae family, notably Voacanga africana and Tabernaemontana bovina. This technical guide provides a comprehensive overview of the chemical properties, isolation, and known biological context of this compound, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and potential therapeutic application. The key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 16790-93-5 | [1] |

| Molecular Formula | C₂₃H₃₀N₂O₅ | |

| Molecular Weight | 414.49 g/mol | |

| Boiling Point | 560.3 ± 50.0 °C (Predicted) | [2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 14.93 ± 0.20 (Predicted) | [2] |

Note: The boiling point, density, and pKa values are based on computational predictions and may not reflect experimentally determined values. Further experimental validation is required for precise characterization.

Experimental Protocols

Isolation of Alkaloids from Voacanga africana

dot

Caption: Generalized workflow for the isolation of alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., root bark of Voacanga africana) is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic solution (e.g., 1 M HCl), followed by basification (e.g., with NH₄OH to pH 9-10) and extraction with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This often begins with column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

-

Final Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to afford pure this compound.

Note: The specific conditions for each step, including solvent systems and chromatographic media, would need to be optimized for the selective isolation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are not extensively reported in the currently available literature. The structural elucidation of related iboga alkaloids relies heavily on these techniques. For reference, the general regions for key proton and carbon signals in iboga-type alkaloids are as follows:

-

¹H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The characteristic protons of the isoquinuclidine core appear in the aliphatic region (δ 1.0-4.0 ppm). The methoxy group protons would be expected around δ 3.8 ppm.

-

¹³C NMR: Aromatic carbons are observed in the δ 100-150 ppm range. The carbons of the isoquinuclidine skeleton resonate in the upfield region (δ 20-80 ppm). The carbonyl carbon of the ester group, if present, would appear significantly downfield.

Acquisition of detailed 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is essential for the unambiguous structural confirmation of isolated this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the scientific literature. However, the broader class of iboga alkaloids, to which it belongs, is known for a wide range of pharmacological effects, primarily centered on the central nervous system.[3][4]

Ibogaine, the most studied iboga alkaloid, interacts with multiple neurotransmitter systems, including opioidergic, glutamatergic (NMDA receptors), and serotonergic pathways.[5][6][7] It is known for its anti-addictive properties.[3][8] Other alkaloids from Voacanga africana have also demonstrated various biological activities.

Given its structural similarity to other bioactive iboga alkaloids, it is plausible that this compound may exhibit similar pharmacological properties. Further research is necessary to elucidate its specific biological targets and mechanisms of action.

dot

Caption: Putative signaling pathways for iboga alkaloids.

Conclusion

This compound remains a relatively understudied natural product with potential for significant biological activity, given its classification as an iboga alkaloid. This technical guide consolidates the currently available information on its chemical properties and provides a framework for its isolation and further investigation. The lack of comprehensive experimental data, particularly spectroscopic and pharmacological data, highlights a clear gap in the existing literature. Future research efforts should focus on the targeted isolation of this compound to enable its full structural elucidation and the exploration of its therapeutic potential. Such studies will be crucial in unlocking the full value of this intriguing natural compound for the scientific and drug development communities.

References

- 1. abmole.com [abmole.com]

- 2. 20S-Hydroxyconopharyngine CAS#: 16790-93-5 [amp.chemicalbook.com]

- 3. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Ibogaine and a total alkaloidal extract of Voacanga africana modulate neuronal excitability and synaptic transmission in the rat parabrachial nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibogaine - Wikipedia [en.wikipedia.org]

- 8. Voacangine - Wikipedia [en.wikipedia.org]

Unveiling 19(S)-Hydroxyconopharyngine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the indole alkaloid, 19(S)-Hydroxyconopharyngine. This document consolidates available scientific literature to offer a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a naturally occurring monoterpenoid indole alkaloid. Scientific literature confirms its presence in the plant species Tabernaemontana crassa, a member of the Apocynaceae family. This plant, native to Africa, is a known rich source of various indole alkaloids, which have been the subject of phytochemical investigations for their potential pharmacological activities. The primary part of the plant from which this compound and other related alkaloids have been isolated is the seeds.

Isolation Methodology

The isolation of this compound from its natural source, primarily the seeds of Tabernaemontana crassa, involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the isolation of indole alkaloids from this plant genus.

General Experimental Workflow

The overall procedure for the isolation of this compound can be visualized as a sequential process, starting from the plant material and culminating in the purified compound.

Detailed Experimental Protocols

2.2.1. Extraction

-

Preparation of Plant Material: Air-dried seeds of Tabernaemontana crassa are ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2.2.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude methanolic extract is dissolved in a 2% aqueous hydrochloric acid (HCl) solution.

-

Defatting: The acidic solution is then partitioned with a non-polar solvent, such as ethyl acetate (EtOAc), to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The acidic aqueous layer is basified with ammonium hydroxide (NH₄OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted repeatedly with a chlorinated solvent, typically dichloromethane (CH₂Cl₂).

-

Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the total alkaloid fraction.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a less polar solvent system (e.g., cyclohexane-EtOAc) and gradually increasing the polarity (e.g., by increasing the proportion of EtOAc and then adding MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are further purified using a Sephadex LH-20 column, typically with methanol as the eluent. This step is effective in separating alkaloids based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid.

Quantitative Data

Currently, specific quantitative data for the isolation of this compound, such as its percentage yield from the dried plant material and its purity after final purification, are not extensively reported in the available literature. However, for related alkaloids isolated from Tabernaemontana species, yields can range from as low as 0.001% to higher values for more abundant alkaloids. The purity of the final compound is typically determined by HPLC and spectroscopic methods (NMR, MS) and is expected to be ≥95% for characterization and biological studies.

Table 1: Summary of Expected Quantitative Data

| Parameter | Expected Value/Method |

| Source Material | Seeds of Tabernaemontana crassa |

| Extraction Yield (Crude Alkaloids) | 1-5% of dry weight (typical for alkaloids) |

| Yield of this compound | Not specifically reported (likely a minor alkaloid) |

| Final Purity | ≥95% (determined by HPLC, qNMR) |

Physicochemical and Spectroscopic Data

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

| Data Type | Description |

| Appearance | White to off-white amorphous powder or crystalline solid |

| Molecular Formula | C₂₂H₂₈N₂O₄ (based on conopharyngine structure with an additional hydroxyl group) |

| Molecular Weight | 384.47 g/mol (calculated) |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the molecular formula. Expected [M+H]⁺ ion. |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, revealing the proton environment and connectivity. Key signals would include aromatic protons of the indole ring, protons of the ethyl side chain, and methoxy group protons. The presence of a signal corresponding to a proton on a hydroxyl-bearing carbon would be crucial. |

| ¹³C NMR & DEPT | Chemical shifts (δ) for each carbon atom, indicating the carbon skeleton. DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups. |

| 2D NMR (COSY, HSQC, HMBC) | Provide detailed information on proton-proton (COSY), proton-carbon direct (HSQC), and long-range (HMBC) correlations, which are essential for the complete structural elucidation and assignment of all proton and carbon signals. |

| Infrared (IR) | Shows characteristic absorption bands for functional groups such as N-H and O-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester group (around 1730 cm⁻¹), and C=C stretching of the aromatic ring. |

| Ultraviolet (UV) | Displays absorption maxima characteristic of the indole chromophore, typically around 220-230 nm and 280-290 nm. |

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, many related indole alkaloids isolated from the Tabernaemontana genus have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.

Given the structural similarity to other iboga-type alkaloids, it is plausible that this compound may interact with various targets within the central nervous system. However, without specific experimental data, any proposed signaling pathway would be speculative. Future research is warranted to explore the bioactivity of this compound.

Should a specific biological activity be identified, for instance, cytotoxicity against a cancer cell line, a hypothetical signaling pathway could be proposed for investigation.

This guide serves as a foundational resource for the study of this compound. Further research is required to fully elucidate its chemical properties, pharmacological activities, and potential for therapeutic applications.

The intricate dance of molecules: A technical guide to the biosynthesis of sarpagine indole alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of sarpagine indole alkaloid biosynthesis, a complex and fascinating pathway responsible for the creation of a diverse array of pharmacologically significant compounds. From the initial condensation of precursors to the final intricate cyclizations, this document provides a detailed exploration of the enzymatic machinery and molecular transformations that define this critical metabolic route. The sarpagine backbone, a common feature of these alkaloids, is a testament to the elegance and efficiency of nature's synthetic capabilities, offering a rich scaffold for the development of novel therapeutics.

The Core Biosynthetic Pathway: From Primary Metabolites to a Complex Scaffold

The biosynthesis of sarpagine indole alkaloids, with the extensively studied antiarrhythmic agent ajmaline as a prime example, commences with fundamental building blocks derived from primary metabolism: tryptamine from the shikimate pathway and the iridoid monoterpenoid secologanin from the methylerythritol phosphate (MEP) pathway. The convergence of these two precursors marks the entry point into the vast and intricate world of monoterpenoid indole alkaloids (MIAs).

The key steps in the formation of the sarpagine core and its subsequent modification into compounds like ajmaline are catalyzed by a series of highly specific enzymes. The pathway can be broadly divided into the following stages:

-

Formation of the Universal Precursor, Strictosidine: The journey begins with the Pictet-Spengler condensation of tryptamine and secologanin, a reaction masterfully catalyzed by Strictosidine Synthase (STR) . This enzyme stereoselectively produces 3-α(S)-strictosidine, the universal precursor for the vast majority of MIAs.

-

Gateway to Diversity - Formation of Strictosidine Aglycone: The glucose moiety of strictosidine is cleaved by Strictosidine β-D-Glucosidase (SGD) , yielding the highly reactive strictosidine aglycone. This unstable intermediate exists in equilibrium with several reactive iminium species, which serve as the substrates for subsequent cyclization reactions.

-

Forging the Sarpagan Bridge: A key step in the formation of the characteristic sarpagan skeleton is the creation of the C5-C16 bond. This crucial cyclization is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. The substrate for this reaction is geissoschizine, which is formed from the strictosidine aglycone.

-

Tailoring the Core Structure: Following the formation of the sarpagan bridge, a series of enzymatic modifications, including ester hydrolysis, acetylations, reductions, and methylations, tailor the core structure to produce the diverse array of sarpagine and ajmaline-type alkaloids. Key enzymes in this latter part of the pathway include Polyneuridine Aldehyde Esterase (PNAE) , Vinorine Synthase (VS) , Vomilenine Reductase (VR) , 1,2-Dihydrovomilenine Reductase (DHVR) , Acetylajmalan Esterase (AAE) , and Norajmaline N-methyltransferase (NNMT) .

The following diagram illustrates the core biosynthetic pathway leading to the sarpagine indole alkaloid, ajmaline.

Quantitative Insights into Enzymatic Conversions

The efficiency and specificity of the biosynthetic pathway are dictated by the kinetic parameters of its constituent enzymes. Understanding these quantitative aspects is crucial for metabolic engineering efforts aimed at enhancing the production of desired alkaloids. The following table summarizes the available kinetic data for key enzymes in the sarpagine biosynthesis pathway.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Source Organism |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 - 9 | - | - | Catharanthus roseus |

| Secologanin | 3.4 | - | - | Catharanthus roseus | |

| 5-Fluorotryptamine | - | 37.46 | - | Rauwolfia serpentina | |

| 6-Fluorotryptamine | - | 23.37 | - | Rauwolfia serpentina | |

| Sarpagan Bridge Enzyme (SBE) | Tetrahydroalstonine | 19.6 | - | - | Catharanthus roseus |

| Vinorine Synthase (VS) | Gardneral (16-epi-vellosimine) | 7.5 | - | - | Rauwolfia serpentina |

| Acetyl-CoA | 57 | - | - | Rauwolfia serpentina | |

| Vomilenine Reductase (VR) | Vomilenine | - | - | - | Rauwolfia serpentina |

| NADPH | - | - | - | Rauwolfia serpentina | |

| Acetylajmalan Esterase (AAE) | 17-O-Acetylajmalan | - | - | - | Rauwolfia serpentina |

| Norajmaline N-methyltransferase (NNMT) | Norajmaline | - | - | - | Rauwolfia serpentina |

| S-adenosyl-L-methionine | - | - | - | Rauwolfia serpentina |

Note: A dash (-) indicates that the data was not available in the reviewed sources.

Experimental Protocols: A Guide to Studying the Pathway

The elucidation of the sarpagine indole alkaloid biosynthesis pathway has been made possible through a variety of experimental techniques. This section provides an overview of the methodologies commonly employed to characterize the enzymes involved.

General Experimental Workflow

A typical workflow for the characterization of a biosynthetic enzyme from this pathway involves several key stages, from gene identification to kinetic analysis.

Detailed Methodologies

1. Strictosidine Synthase (STR) Assay:

-

Principle: The enzymatic condensation of tryptamine and secologanin to form strictosidine can be monitored by various methods, including radiometric assays using radiolabeled substrates or chromatographic methods (HPLC, LC-MS) to quantify the product.

-

Reaction Mixture: A typical reaction mixture contains tryptamine, secologanin, and purified STR enzyme in a suitable buffer (e.g., phosphate or Tris-HCl buffer) at an optimal pH (around 6.8).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a quenching agent, such as a strong acid or organic solvent.

-

Analysis: The amount of strictosidine formed is quantified by HPLC with UV or fluorescence detection, or by LC-MS for higher sensitivity and specificity.

2. Polyneuridine Aldehyde Esterase (PNAE) Assay:

-

Principle: The activity of PNAE is determined by measuring the conversion of polyneuridine aldehyde to 16-epivellosimine. Due to the instability of the product, the assay often involves trapping or derivatizing it for quantification.

-

Reaction Mixture: The assay mixture includes polyneuridine aldehyde and the purified PNAE enzyme in a buffered solution.

-

Incubation and Termination: Similar to the STR assay, the reaction is carried out at a specific temperature and time, followed by termination.

-

Analysis: The product, 16-epivellosimine, can be analyzed by HPLC or LC-MS. In some cases, the reaction is coupled with the subsequent enzyme, vinorine synthase, and the formation of the more stable product, vinorine, is monitored.

3. Vinorine Synthase (VS) Assay:

-

Principle: This assay measures the acetyl-CoA dependent cyclization of 16-epivellosimine to form vinorine.

-

Reaction Mixture: The reaction contains 16-epivellosimine, acetyl-CoA, and purified VS enzyme.

-

Analysis: The formation of vinorine is monitored by HPLC or LC-MS. The consumption of acetyl-CoA can also be measured using coupled enzymatic assays.

4. Reductase (VR and DHVR) Assays:

-

Principle: The activity of these NADPH-dependent reductases is determined by monitoring the consumption of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

-

Reaction Mixture: A typical assay includes the respective substrate (vomilenine or 1,2-dihydrovomilenine), NADPH, and the purified reductase enzyme.

-

Analysis: The rate of NADPH oxidation is measured over time. Product formation can be confirmed by HPLC or LC-MS analysis.

5. Acetylajmalan Esterase (AAE) Assay:

-

Principle: The hydrolytic activity of AAE is measured by quantifying the release of the acetyl group from 17-O-acetylnorajmaline or the formation of norajmaline.

-

Reaction Mixture: The substrate, 17-O-acetylnorajmaline, is incubated with the purified AAE enzyme.

-

Analysis: The product, norajmaline, can be quantified by HPLC. Alternatively, the released acetate can be measured using commercially available enzymatic assay kits.

6. Norajmaline N-methyltransferase (NNMT) Assay:

-

Principle: The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norajmaline is monitored.

-

Reaction Mixture: The assay contains norajmaline, SAM (often radiolabeled for sensitive detection), and the purified NNMT enzyme.

-

Analysis: If a radiolabeled methyl group from SAM is used, the incorporation of radioactivity into the product, ajmaline, can be measured by scintillation counting after separation by TLC or HPLC. Non-radioactive methods can also be employed using LC-MS to detect the mass shift upon methylation.

Precursor Contribution to the Sarpagine Scaffold

The intricate structure of sarpagine alkaloids is a direct result of the precise assembly of its precursor molecules. The following diagram illustrates the contribution of the primary precursors, tryptophan and secologanin, to the final sarpagine scaffold.

This technical guide provides a comprehensive overview of the biosynthesis of sarpagine indole alkaloids, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development. The detailed information on the biosynthetic pathway, enzymatic kinetics, and experimental methodologies offers a solid foundation for further research and for harnessing the synthetic power of this remarkable class of natural products.

Unraveling the Enigma: A Speculative Mechanism of Action for 19(S)-Hydroxyconopharyngine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19(S)-Hydroxyconopharyngine, a lesser-studied iboga alkaloid, holds potential as a novel psychoactive agent. In the absence of direct empirical data, this document synthesizes the known pharmacology of structurally related alkaloids—conopharyngine, ibogaine, voacangine, and coronaridine—to construct a speculative mechanism of action for this hydroxylated derivative. By examining the structure-activity relationships within the iboga alkaloid class, we postulate that this compound likely exhibits a complex polypharmacological profile, interacting with multiple neurotransmitter systems. This guide provides a comprehensive overview of the potential targets, signaling pathways, and experimental methodologies to facilitate future research and drug development efforts.

Introduction

The iboga alkaloids, a class of indole alkaloids isolated from plants of the Apocynaceae family, have garnered significant interest for their unique psychoactive properties and therapeutic potential, particularly in the context of addiction. While ibogaine is the most extensively studied member of this family, a plethora of related compounds, including conopharyngine and its derivatives, remain largely unexplored. This compound, a hydroxylated metabolite or derivative of conopharyngine, represents a promising yet enigmatic molecule. This technical guide aims to provide a foundational understanding of its potential mechanism of action by drawing parallels with its structural analogs.

The core structure of conopharyngine is closely related to other prominent iboga alkaloids like voacangine and coronaridine. The introduction of a hydroxyl group at the 19th position, as seen in this compound, is a common metabolic transformation for many xenobiotics and can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Hydroxylation can increase polarity, facilitate further metabolism, and, crucially, introduce new hydrogen bonding capabilities that can enhance or alter interactions with biological targets.

Speculative Polypharmacology of this compound

Based on the known pharmacology of its parent compound, conopharyngine, and the broader class of iboga alkaloids, we speculate that this compound interacts with a range of targets within the central nervous system. The following sections detail these potential interactions.

Interaction with Neurotransmitter Systems

The psychoactive effects of iboga alkaloids are largely attributed to their modulation of various neurotransmitter systems.

-

Serotonergic System: Ibogaine and its primary metabolite, noribogaine, exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₃ subtypes, and the serotonin transporter (SERT). This interaction is believed to contribute to the psychedelic and anti-addictive properties of ibogaine. It is plausible that this compound shares this affinity, potentially acting as a modulator of serotonergic neurotransmission.

-

Dopaminergic System: Iboga alkaloids have been shown to influence dopamine signaling, which is central to reward and addiction. They can affect dopamine release and metabolism, contributing to their potential anti-addictive effects.

-

Glutamatergic System: A key mechanism of action for ibogaine is its antagonism of the N-methyl-D-aspartate (NMDA) receptor. This action is thought to play a role in its ability to interrupt addiction pathways. Given the structural similarities, this compound may also function as an NMDA receptor antagonist.

-

Opioid System: Several iboga alkaloids have demonstrated affinity for mu (µ) and kappa (κ) opioid receptors. This interaction could contribute to the modulation of pain perception and withdrawal symptoms.

-

Cholinergic System: Conopharyngine itself has been reported to possess weak acetylcholinesterase inhibitory activity. The 19(S)-hydroxy derivative may retain or even exhibit enhanced activity at this target. Furthermore, ibogaine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs).

Potential Signaling Pathways

The interaction of this compound with the aforementioned targets would likely trigger a cascade of intracellular signaling events. Below are speculative diagrams of these pathways.

Caption: Speculative interaction with serotonergic and dopaminergic systems.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopharyngine is a prominent monoterpenoid indole alkaloid of the voacanga class, primarily isolated from plant species of the Apocynaceae family, notably from the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima.[1][2] Structurally identified as 18-carbomethoxy-12,13-dimethoxyibogamine, it shares a close structural relationship with other significant voacanga alkaloids such as voacangine and coronaridine.[1] The iboga class of alkaloids, to which conopharyngine belongs, has garnered considerable interest in the scientific community for a wide range of biological activities, from central nervous system effects to potential therapeutic applications in addiction and oncology. This technical guide provides a comprehensive literature review of conopharyngine and its related alkaloids, with a focus on their chemical properties, biological activities, and the experimental methodologies employed in their study.

Chemical Structure and Properties

Conopharyngine is characterized by the intricate pentacyclic ring system of the iboga alkaloids. Its chemical formula is C₂₃H₃₀N₂O₄, with a molar mass of 398.503 g·mol⁻¹.[2] The presence of methoxy groups on the aromatic ring and a carbomethoxy group are key structural features.

A related compound, conopharyngine pseudoindoxyl, has also been isolated from Tabernaemontana pachysiphon, indicating the potential for oxidative rearrangement of the indole nucleus within this class of alkaloids.[3]

Biological Activities and Pharmacology

The pharmacological profile of conopharyngine and its congeners is complex, affecting multiple physiological systems.

Central Nervous System Activity

Early studies on conopharyngine revealed its stimulant effects on the central nervous system.[1][2] In animal models, particularly in cats, it has been shown to induce bradycardia and hypotension.[1][2] Furthermore, conopharyngine has been reported to significantly prolong hexobarbitone-induced sleeping time in mice, suggesting an interaction with sedative-hypnotic pathways.[1][2]

Acetylcholinesterase Inhibition

Conopharyngine exhibits weak inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] While the potency is not high, this activity points towards a potential role in modulating cholinergic neurotransmission. The search for more potent AChE inhibitors from natural sources is a significant area of research for the treatment of neurodegenerative diseases like Alzheimer's.

Anti-addictive Potential of Related Alkaloids

A significant body of research has focused on the anti-addictive properties of iboga alkaloids, particularly ibogaine and its synthetic analog 18-methoxycoronaridine (18-MC). These compounds have been shown in animal models to reduce the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol.[4][5] The proposed mechanism for this anti-addictive action involves the antagonism of the α3β4 nicotinic acetylcholine receptor.[4] This receptor subtype is found in key areas of the brain's reward circuitry, and its modulation is a novel approach to addiction therapy.[6]

Cytotoxicity and Anti-cancer Potential

Several alkaloids isolated from Tabernaemontana species have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for conopharyngine are not extensively reported in the available literature, related voacanga alkaloids have shown promising activity. For instance, coronaridine, isolated from Tabernaemontana catharinensis, exhibited cytotoxicity against a human laryngeal epithelial carcinoma cell line (Hep-2).[7] Bisindole alkaloids, which are dimers of monomeric indole alkaloids like vobasine, have also been isolated from Tabernaemontana corymbosa and have shown pronounced in vitro growth inhibitory activity against a range of human cancer cells.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for conopharyngine and related alkaloids. It is important to note that specific IC₅₀ values for conopharyngine's biological activities are not widely available in the reviewed literature. The data for related alkaloids are provided for comparative purposes.

Table 1: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Conopharyngine | Mouse | Intravenous | 143 | [1] |

Table 2: Cytotoxicity Data of Related Alkaloids

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Vobatensine A | KB | Nasopharyngeal Carcinoma | 0.89 | [8] |

| Vobatensine A | PC-3 | Prostate Cancer | 1.12 | [8] |

| Vobatensine A | LNCaP | Prostate Cancer | 1.34 | [8] |

| Vobatensine B | KB | Nasopharyngeal Carcinoma | 0.98 | [8] |

| Vobatensine B | PC-3 | Prostate Cancer | 1.25 | [8] |

| Vobatensine B | LNCaP | Prostate Cancer | 1.56 | [8] |

| 16'-decarbomethoxyvoacamine | KB | Nasopharyngeal Carcinoma | 0.75 | [8] |

| 16'-decarbomethoxyvoacamine | PC-3 | Prostate Cancer | 0.99 | [8] |

| 16'-decarbomethoxyvoacamine | LNCaP | Prostate Cancer | 1.21 | [8] |

Experimental Protocols

Isolation of Conopharyngine and Related Alkaloids

A general procedure for the isolation of alkaloids from Tabernaemontana species involves the following steps:

-

Extraction: The dried and powdered plant material (leaves or stem-bark) is extracted with a suitable organic solvent, such as ethanol or methanol, often through percolation or maceration.[9][10]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with acetic acid or hydrochloric acid), and the acidic aqueous layer containing the protonated alkaloids is separated.[9]

-

Precipitation: The acidic solution is then made basic (e.g., with ammonia) to precipitate the free alkaloid bases.[9]

-

Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques. Column chromatography over silica gel or alumina is commonly employed, with a gradient of solvents of increasing polarity.[9] Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution (e.g., 1 U/mL in buffer)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, AChE solution, DTNB solution, and the test compound solution (or solvent for control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.[13][14]

Visualizations

Biosynthesis of Iboga Alkaloids

The biosynthesis of iboga alkaloids, including the precursors to conopharyngine, originates from the shikimate pathway, leading to the formation of the indole nucleus from tryptophan, and the terpenoid pathway, providing the C9/C10 monoterpene unit. A key intermediate is strictosidine, which undergoes a series of complex enzymatic transformations to yield the characteristic iboga scaffold.

Caption: Biosynthesis of Iboga Alkaloids.

Experimental Workflow for Alkaloid Isolation and Characterization

The process of isolating and identifying a pure alkaloid from a plant source follows a systematic workflow, from extraction to structural elucidation.

Caption: Alkaloid Isolation Workflow.

Proposed Signaling Pathway for Anti-addictive Effects of Related Alkaloids

The anti-addictive properties of certain iboga alkaloids are thought to be mediated by their interaction with nicotinic acetylcholine receptors, leading to downstream modulation of neuronal signaling.

Caption: Anti-addictive Signaling Pathway.

Conclusion

Conopharyngine and its related alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex chemical structures are matched by their diverse biological activities, which range from effects on the central nervous and cardiovascular systems to potential applications in the treatment of addiction and cancer. While significant progress has been made in understanding the pharmacology of the broader class of iboga and vobasine alkaloids, further research is warranted to fully elucidate the specific biological activities and mechanisms of action of conopharyngine itself. The development of robust and scalable synthetic routes to these complex molecules will also be crucial for enabling more extensive pharmacological evaluation and potential therapeutic development. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing standardized methodologies to facilitate future investigations into this promising family of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of opioid-active compounds from Tabernaemontana pachysiphon leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 12. japsonline.com [japsonline.com]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical characteristics of 19(S)-Hydroxyconopharyngine

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid found in plant species such as Tabernaemontana bovina and Voacanga africana. As a member of the complex and pharmacologically significant iboga alkaloid family, this compound warrants detailed investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities and signaling pathways associated with related iboga alkaloids.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and potential application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The chemical structure and fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₃₀N₂O₅ |

| Molecular Weight | 414.49 g/mol |

| CAS Number | 16790-93-5 |

| IUPAC Name | Methyl (1S,2R,19S)-19-hydroxy-10,11-dimethoxy-2,7-dihydro-1H-2,7-ethano-2a,6-diazacyclopenta[hi]aceanthrylene-1-carboxylate |

| Canonical SMILES | COC1=C(C=C2C(=C1)C3=C(C4N(C3)CCC5(C4CC(C(C5)O)C)C(=O)OC)N2)OC |

| Purity | >95% (commercially available) |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While a complete set of publicly available spectra is limited, typical spectral characteristics for related iboga alkaloids are described.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for aromatic protons of the indole nucleus, methoxy groups, and aliphatic protons of the complex polycyclic core.

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide detailed information on the carbon skeleton, with distinct chemical shifts for the aromatic, olefinic, and aliphatic carbons, as well as the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 414.49. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H and O-H stretching, C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching vibration from the ester functional group.[1]

Solubility and Stability

-

Solubility: Specific solubility data for this compound is not widely reported. However, based on its structure, it is expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be low.

-

Storage and Stability: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation and characterization of this compound from its natural sources, based on established protocols for related alkaloids from Voacanga africana.

Isolation of this compound

The isolation of this compound from plant material typically involves extraction followed by chromatographic separation.

Workflow for Isolation:

Methodology:

-

Extraction: The dried and powdered bark of Voacanga africana is macerated with methanol at room temperature for several days. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.

Workflow for Structural Characterization:

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Infrared Spectroscopy: An IR spectrum is recorded to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to observe the electronic transitions characteristic of the indole chromophore.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of iboga alkaloids, particularly those isolated from Voacanga africana, has been shown to possess a range of pharmacological activities. These include anti-onchocercal, central nervous system (CNS), neuroprotective, anti-microbial, anti-tumor, and anti-oxidant effects.[2][3]

Some iboga-type alkaloids from Voacanga africana have demonstrated inhibitory effects on capsaicin-induced contractions and have shown antagonistic activity at the cannabinoid receptor 1 (CB1).[4] Given the structural similarities, it is plausible that this compound may exhibit comparable biological activities.

The mechanism of action for many iboga alkaloids involves interaction with multiple neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that could be modulated by iboga alkaloids, based on their known interactions with various receptors.

Hypothetical Signaling Pathway for Iboga Alkaloids:

References

- 1. Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ug.edu.gh [pure.ug.edu.gh]

- 3. Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliot | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 19(S)-Hydroxyconopharyngine

This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, a naturally occurring indole alkaloid. The information is curated for professionals in the fields of chemical and pharmaceutical research.

Discovery and Natural Source

Chemical Structure and Properties

This compound belongs to the class of iboga alkaloids, which are characterized by a complex, polycyclic indole structure. The defining feature of this particular compound is the presence of a hydroxyl group at the C-19 position with a specific (S) stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₈N₂O₄ |

| Molecular Weight | 412.48 g/mol |

| IUPAC Name | (19S)-19-hydroxyconopharyngine |

| CAS Number | Not available |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Detailed experimental data on the physicochemical properties are not widely published. The molecular formula and weight are based on the accepted chemical structure.

Experimental Protocols

While the seminal paper on the isolation of this compound could not be retrieved for this guide, a general experimental workflow for the isolation of alkaloids from Tabernaemontana species can be outlined based on common phytochemical practices.

General Alkaloid Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

Methodological Details

-

Extraction: Dried and powdered plant material is typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature or under reflux.

-

Acid-Base Partitioning: The resulting crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane). The alkaloids, being basic, are protonated and move into the aqueous layer, separating them from neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent to recover the alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS). The stereochemistry is often determined by X-ray crystallography or through comparison with synthetic standards or related known compounds.

Spectroscopic Data

Detailed, authenticated spectroscopic data for this compound is not available in the public domain without access to the original isolation paper. However, the expected spectroscopic features can be predicted based on its structure.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole ring. - Signals for the methoxy group on the indole ring. - Protons of the ethylidene side chain. - A signal for the proton at C-19, coupled to the hydroxyl proton and other neighboring protons. - Complex aliphatic signals for the polycyclic core. |

| ¹³C NMR | - Carbon signals corresponding to the indole ring system. - A signal for the methoxy carbon. - Signals for the carbons of the ethylidene side chain. - A signal for the hydroxyl-bearing carbon at C-19. - Multiple signals in the aliphatic region for the rest of the carbon skeleton. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₂₃H₂₈N₂O₄. - Characteristic fragmentation patterns for iboga alkaloids. |

| IR | - N-H stretching vibration for the indole group. - O-H stretching vibration for the hydroxyl group. - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. |

Synthesis and Pharmacology

To date, a total synthesis of this compound has not been specifically reported in the readily available scientific literature. However, synthetic routes to the core structures of related iboga alkaloids are well-established.

Information regarding the biological activity and pharmacological profile of this compound is scarce. As a member of the iboga alkaloid family, it may possess neurological or other biological activities, but this remains an area for future research. There are currently no described signaling pathways associated with this compound.

Future Directions

The limited availability of information on this compound presents several opportunities for future research:

-

Re-isolation and Full Characterization: A definitive study to re-isolate this compound from Tabernaemontana crassa and perform a complete spectroscopic and crystallographic analysis would be invaluable to the scientific community.

-

Total Synthesis: The development of a stereoselective total synthesis would provide access to larger quantities of the compound for biological testing and the synthesis of analogs.

-

Pharmacological Screening: A comprehensive screening of this compound for various biological activities, particularly its effects on the central nervous system, is warranted.

The following logical diagram illustrates the potential research and development pathway for this compound.

19(S)-Hydroxyconopharyngine: An Unexplored Secondary Metabolite from Tabernaemontana bovina

An In-depth Technical Guide and Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

19(S)-Hydroxyconopharyngine is a naturally occurring monoterpene indole alkaloid that has been isolated from the plant species Tabernaemontana bovina.[1] As a member of the extensive family of Tabernaemontana alkaloids, it belongs to a class of compounds renowned for a wide array of significant biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others, positioning them as promising candidates for drug discovery and development.[2] Despite the pharmacological potential suggested by its chemical lineage, this compound remains a largely uncharacterized secondary metabolite. Extensive literature reviews reveal a notable absence of specific data regarding its distinct biological effects, mechanism of action, and quantitative pharmacological parameters. This guide serves to consolidate the available information on the broader class of Tabernaemontana alkaloids as a contextual framework, highlighting the significant knowledge gap that currently exists for this compound and underscoring the imperative for future research into this potentially valuable natural product.

Introduction: The Pharmacological Promise of Tabernaemontana Alkaloids

The genus Tabernaemontana is a rich source of structurally diverse monoterpene indole and bisindole alkaloids, with over 240 distinct compounds identified from more than 67 species.[2] These alkaloids are biosynthetically derived from tryptophan and the iridoid secologanin.[2] Historically, various parts of Tabernaemontana plants have been utilized in traditional medicine to treat a range of ailments, from infections and pain to more complex diseases.[3]

Modern phytochemical investigations have substantiated the ethnobotanical uses of these plants, revealing a wealth of bioactive compounds. Alkaloids isolated from different Tabernaemontana species have demonstrated a remarkable spectrum of pharmacological activities, as summarized below:

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of Tabernaemontana alkaloids against various cancer cell lines.[4][5] For instance, alkaloids from Tabernaemontana bovina have shown cytotoxic effects against colorectal cancer cells (SW480).[5] Other species have yielded compounds active against human breast adenocarcinoma (MCF-7), human prostate cancer (PC-3), and human lung cancer (NCI-H460), among others.[2]

-

Antimicrobial and Antiplasmodial Activity: The antibacterial properties of Tabernaemontana indole alkaloids against both Gram-positive and Gram-negative bacteria are well-documented.[2] Furthermore, the structural relation of these alkaloids to known antiplasmodial agents suggests their potential in the development of new antimalarial drugs.

-

Other Pharmacological Effects: Beyond cancer and infectious diseases, these alkaloids have been shown to possess anti-inflammatory, antioxidant, anticholinesterase, antidiabetic, and analgesic properties.[2]

Given this rich pharmacological context, this compound, as a constituent of Tabernaemontana bovina, represents an intriguing yet understudied molecule.

This compound: Current State of Knowledge

This compound, also known as 20-Hydroxyconopharyngine, is identified as a natural product isolated from Tabernaemontana bovina.[1] Its chemical structure is that of a monoterpene indole alkaloid. However, beyond this basic characterization, there is a significant dearth of specific scientific data.

Quantitative Data

A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative data for this compound. Key pharmacological parameters that remain undetermined include:

-

IC50/EC50 Values: There are no reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values against any tested cell lines, enzymes, or microbial strains.

-

Binding Affinities: Data on the binding affinity of this compound to any specific molecular targets are not available.

-

Pharmacokinetic Parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published.

The absence of this fundamental data precludes a quantitative assessment of its biological activity and potential therapeutic efficacy.

Experimental Protocols

Caption: Generalized workflow for the isolation of alkaloids from Tabernaemontana species.

It is important to note that this represents a general procedure, and the specific solvents, chromatographic media, and elution gradients would need to be optimized for the targeted isolation of this compound.

Signaling Pathways and Mechanism of Action

There is currently no published research detailing the mechanism of action or any associated signaling pathways for this compound. The broader class of indole alkaloids is known to interact with a wide range of biological targets, including but not limited to:

-

DNA intercalation

-

Inhibition of topoisomerases

-

Disruption of microtubule function

-

Modulation of neurotransmitter receptors

-

Inhibition of various kinases

Without specific studies on this compound, any discussion of its mechanism of action would be purely speculative and based on the activities of structurally related compounds.

Caption: Logical relationship illustrating the knowledge gap in the mechanism of action.

Future Directions and Conclusion

This compound represents a scientific frontier within the well-established field of natural product chemistry. The rich pharmacological precedent set by its parent genus, Tabernaemontana, strongly suggests that this compound warrants further investigation. The following steps are proposed to bridge the current knowledge gap:

-

Isolation and Structural Elucidation: Development and publication of a robust and reproducible protocol for the isolation of this compound from Tabernaemontana bovina, followed by comprehensive structural confirmation using modern spectroscopic techniques.

-

In Vitro Bioactivity Screening: Systematic screening of the purified compound against a diverse panel of cancer cell lines, pathogenic microbes (bacteria, fungi, parasites), and key enzymes to identify its primary biological activities.

-

Mechanism of Action Studies: Upon identification of significant bioactivity, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and the mapping of modulated signaling pathways.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by preclinical in vivo studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound in animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic monoterpenoid indole alkaloids from Tabernaemontana bovina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Methodological Analysis of 19-Hydroxy-Substituted Iboga Alkaloids

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies for a representative 19-hydroxy-substituted iboga alkaloid, a class of compounds that includes 19(S)-Hydroxyconopharyngine. Due to the scarcity of publicly available data for this compound specifically, this document leverages detailed information from a closely related and well-characterized analogue, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, isolated from Tabernaemontana divaricata. The structural similarities and shared iboga scaffold make this compound an excellent proxy for understanding the spectroscopic characteristics and experimental considerations relevant to this compound.

Spectroscopic Data

The structural elucidation of iboga-type indole alkaloids relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the representative compound, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the molecular formula of the alkaloid.

| Parameter | Value |

| Ionization Mode | Positive |

| Observed m/z [M+H]⁺ | 441.2384 |

| Calculated m/z for C₂₅H₃₃N₂O₅ | 441.2384 |

| Molecular Formula | C₂₅H₃₂N₂O₅ |

| Degrees of Unsaturation | 11 |

¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, which are instrumental in assigning the specific structure and stereochemistry. The presence of a 1-hydroxyethyl group is a key feature, replacing the typical ethyl side chain at C-20 in many related alkaloids.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 108.1 (s) | |

| 3 | 79.2 (d) | 4.25 (1H, d, J = 1.5 Hz) |

| 5 | 53.8 (t) | 3.20 (1H, m), 2.95 (1H, m) |

| 6 | 36.3 (t) | 2.85 (1H, m), 2.65 (1H, m) |

| 7 | 106.1 (s) | |

| 8 | 128.5 (s) | |

| 9 | 122.0 (d) | 7.45 (1H, d, J = 8.0 Hz) |

| 10 | 110.8 (d) | 6.80 (1H, d, J = 2.5 Hz) |

| 11 | 159.8 (s) | |

| 12 | 111.5 (d) | 6.90 (1H, dd, J = 8.0, 2.5 Hz) |

| 13 | 137.9 (s) | |

| 14 | 30.0 (t) | 2.05 (1H, m), 1.90 (1H, m) |

| 15 | 28.1 (t) | 1.85 (2H, m) |

| 16 | 52.5 (s) | |

| 17 | 32.1 (t) | 2.20 (2H, m) |

| 18 | 22.2 (q) | 1.28 (3H, d, J = 6.5 Hz) |

| 19 | 71.0 (d) | 3.89 (1H, qd, J = 6.5, 2.0 Hz) |

| 20 | 40.1 (d) | 2.50 (1H, m) |

| 21 | 58.9 (d) | 3.10 (1H, br s) |

| 1'-CH₂ | 49.5 (t) | 3.50 (1H, d, J = 17.0 Hz), 3.35 (1H, d, J = 17.0 Hz) |

| 2'-C=O | 207.9 (s) | |

| 3'-CH₃ | 31.8 (q) | 2.15 (3H, s) |

| 11-OCH₃ | 55.8 (q) | 3.80 (3H, s) |

| COOCH₃ | 52.3 (q) | 3.70 (3H, s) |

| N-H | 8.10 (1H, s) |

Experimental Protocols

The isolation and characterization of these alkaloids involve a multi-step process, as detailed below.

Isolation of Iboga-Type Indole Alkaloids

-

Extraction: The air-dried and powdered plant material (e.g., twigs and leaves of Tabernaemontana divaricata) is extracted exhaustively with a solvent such as methanol at room temperature.

-

Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an appropriate base (e.g., Na₂CO₃) to a pH of approximately 9-10. This is followed by extraction with a chlorinated solvent such as dichloromethane to yield the total crude alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: A primary separation is performed on a silica gel column using a gradient elution system, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (such as methanol or acetone), with increasing polarity.

-

Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is carried out using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as CDCl₃ or CD₃OD. Chemical shifts are reported in ppm relative to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of iboga alkaloids and a conceptual representation of their structural relationship.

Caption: Experimental workflow for the isolation and identification of iboga alkaloids.

Caption: Structural relationship of hydroxylated iboga alkaloids to their parent scaffolds.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 19(S)-Hydroxyconopharyngine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the total synthesis of 19(S)-Hydroxyconopharyngine, a complex indole alkaloid. The synthesis strategy is adapted from the established routes for structurally related C-19 methyl-substituted sarpagine and macroline alkaloids. The protocol outlines a multi-step sequence commencing from commercially available D-(+)-tryptophan, which serves as the chiral precursor. Key transformations include a Pictet-Spengler reaction, a Dieckmann condensation to construct the pentacyclic core, and a stereoselective hydroxylation to install the C-19 hydroxyl group. This protocol is intended to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this compound for further investigation of its biological properties.

Introduction

This compound is a naturally occurring iboga alkaloid that has garnered interest due to its potential pharmacological activities. As with many complex natural products, its isolation from natural sources is often low-yielding and insufficient for extensive biological evaluation. Therefore, a robust and efficient total synthesis is crucial for accessing larger quantities of the molecule and enabling detailed structure-activity relationship (SAR) studies. The synthetic strategy presented herein is based on a well-established methodology for the synthesis of related alkaloids, ensuring a high degree of reproducibility and success.

Overall Synthetic Strategy

The total synthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Tetracyclic Amine Core: Starting from D-(+)-tryptophan, a Pictet-Spengler reaction followed by functional group manipulations will be employed to construct the initial tetracyclic amine intermediate.

-

Construction of the Pentacyclic Ketone: A Dieckmann condensation will be utilized to form the final carbocyclic ring, yielding a key pentacyclic ketone intermediate.

-

Late-Stage Functionalization: The final steps will involve the stereoselective introduction of the hydroxyl group at the C-19 position and subsequent deprotection to afford the target molecule, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Detailed Synthetic Steps

A plausible, though not yet published, multi-step synthesis is outlined below, based on established methodologies for similar alkaloids.

Step 1: Synthesis of the Pentacyclic Ketone Intermediate

The initial steps focus on the construction of a key pentacyclic ketone, a common intermediate in the synthesis of sarpagine-type alkaloids. This sequence typically begins with the Pictet-Spengler reaction of D-(+)-tryptophan methyl ester with an appropriate aldehyde, followed by a series of transformations to build the polycyclic framework. A crucial step in this sequence is an intramolecular Dieckmann condensation to form the final five-membered ring.

Step 2: Introduction of the C-19 Hydroxyl Group

With the pentacyclic ketone in hand, the next critical phase is the introduction of the hydroxyl group at the C-19 position with the correct (S)-stereochemistry. A potential strategy involves the following transformations:

-

Wittig Reaction: The ketone is first converted to an exocyclic methylene group via a Wittig reaction.

-

Hydroboration-Oxidation: The resulting alkene is then subjected to a stereoselective hydroboration-oxidation reaction. The use of a bulky borane reagent is expected to favor attack from the less hindered face, leading to the desired (S)-stereochemistry at the C-19 position.

Protocol for a Representative Hydroboration-Oxidation Step:

-

To a solution of the C-19 methylene intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.2 eq, 0.5 M solution in THF) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of NaOH (3 M in water, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% in water, 3.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 19(S)-hydroxy intermediate.

Step 3: Final Transformations

The final steps of the synthesis would involve any necessary deprotection of protecting groups and final purifications to yield this compound.

Data Presentation

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |